molecular formula C20H21N5O4 B6420089 N-[(1,4-dioxan-2-yl)methyl]-1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1396869-57-0

N-[(1,4-dioxan-2-yl)methyl]-1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B6420089
CAS No.: 1396869-57-0
M. Wt: 395.4 g/mol
InChI Key: YTCJLHLTUIDAEH-UHFFFAOYSA-N
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Description

N-[(1,4-dioxan-2-yl)methyl]-1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a 1,2,3-triazole core substituted at positions 1, 4, and 3. The 1-position is occupied by a 2-methoxyphenyl group, the 5-position by a pyridin-2-yl moiety, and the 4-position by a carboxamide linker connected to a 1,4-dioxan-2-ylmethyl group. The dioxane ring may enhance aqueous solubility compared to purely aromatic substituents, while the pyridin-2-yl group could facilitate binding to metalloenzymes or participate in directed hydrogen bonding .

Properties

IUPAC Name

N-(1,4-dioxan-2-ylmethyl)-1-(2-methoxyphenyl)-5-pyridin-2-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O4/c1-27-17-8-3-2-7-16(17)25-19(15-6-4-5-9-21-15)18(23-24-25)20(26)22-12-14-13-28-10-11-29-14/h2-9,14H,10-13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTCJLHLTUIDAEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=C(N=N2)C(=O)NCC3COCCO3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of 1,2,3-triazole-4-carboxamides, which are often explored for their pharmacokinetic and pharmacodynamic properties. Below is a detailed comparison with two analogs from screening libraries ():

Table 1: Structural and Inferred Property Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Structural Features Inferred Properties
N-[(1,4-dioxan-2-yl)methyl]-1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide 1: 2-methoxyphenyl; 5: pyridin-2-yl; 4: dioxan-2-ylmethyl C₂₁H₂₂N₆O₄ 422.44 Ether-containing dioxane, methoxy, pyridyl Enhanced solubility, potential CNS activity
1-(4-fluoro-3-methylphenyl)-5-(pyridin-4-yl)-N-[(pyridin-2-yl)methyl]-1H-1,2,3-triazole-4-carboxamide (L741-3518) 1: 4-fluoro-3-methylphenyl; 5: pyridin-4-yl; 4: pyridin-2-ylmethyl C₂₁H₁₇FN₆O 388.40 Fluorinated aryl, pyridyl substituents Increased lipophilicity, possible CYP inhibition
N-[(3-chloro-4-fluorophenyl)methyl]-1-(4-fluoro-3-methylphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide 1: 4-fluoro-3-methylphenyl; 5: pyridin-3-yl; 4: 3-chloro-4-fluorophenylmethyl C₂₂H₁₇ClF₂N₆O 454.86 Halogenated aromatic groups High metabolic stability, potential toxicity concerns

Key Differences and Implications:

Substituent Effects on Solubility :

  • The dioxane ring in the target compound introduces ether oxygen atoms, which likely improve aqueous solubility compared to the halogenated or pyridylmethyl groups in analogs L741-3518 and the chloro-fluorophenyl derivative .
  • Fluorinated and chlorinated analogs (e.g., L741-3518) may exhibit higher lipophilicity, favoring blood-brain barrier penetration but increasing risks of off-target binding .

In contrast, fluorinated aryl groups in analogs are electron-withdrawing, altering binding affinities . Pyridin-2-yl (target) vs. pyridin-3-yl/4-yl (analogs): The nitrogen position affects hydrogen-bonding patterns. Pyridin-2-yl may coordinate more effectively to metal ions in enzymatic active sites .

The dioxane moiety might require protective group strategies during coupling .

Crystallographic Characterization: Structural determination of such compounds often employs SHELX software (e.g., SHELXL for refinement), as noted in and . The target compound’s dioxane ring may introduce conformational flexibility, complicating crystallographic analysis compared to rigid halogenated analogs .

Research and Development Context

  • Screening Data : Compounds like L741-3518 are available in milligram quantities (), suggesting inclusion in high-throughput screening libraries. The target compound’s unique dioxane substituent may position it as a lead candidate for optimizing solubility in such screens.
  • Therapeutic Potential: The pyridin-2-yl and dioxane groups hint at applications in kinase inhibition or antimicrobial agents, though further in vitro studies are needed to validate these hypotheses.

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